N-(1-Benzothiophen-3-yl)benzamide
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Overview
Description
N-(1-Benzothiophen-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide group attached to a benzothiophene ring Benzothiophenes are bicyclic compounds consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzothiophen-3-yl)benzamide typically involves the reaction of 1-benzothiophene-3-carboxylic acid with aniline in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions to yield the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
N-(1-Benzothiophen-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Benzothiophen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)benzamide: Similar structure but with a benzothiazole ring instead of benzothiophene.
N-(Pyrimidin-2-yl)benzamide: Contains a pyrimidine ring instead of benzothiophene.
Uniqueness
N-(1-Benzothiophen-3-yl)benzamide is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
697798-90-6 |
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Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-(1-benzothiophen-3-yl)benzamide |
InChI |
InChI=1S/C15H11NOS/c17-15(11-6-2-1-3-7-11)16-13-10-18-14-9-5-4-8-12(13)14/h1-10H,(H,16,17) |
InChI Key |
XPNKGMYYHVDYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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